5-(tert-Butyl)-2-hydroxybenzonitrile
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Overview
Description
5-(tert-Butyl)-2-hydroxybenzonitrile is an organic compound with the molecular formula C11H13NO It is a derivative of benzonitrile, characterized by the presence of a tert-butyl group and a hydroxyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2-hydroxybenzonitrile typically involves the nitration of 5-tert-butyl-2-hydroxybenzaldehyde. The reaction conditions often include the use of nitrating agents such as hydroxylamine hydrochloride in the presence of a suitable solvent . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of green chemistry principles, such as ionic liquids as recycling agents, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-(tert-Butyl)-2-hydroxybenzonitrile has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-hydroxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
5-Tert-butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-Tert-butyl-4-hydroxybenzonitrile: Similar structure but with different positioning of the hydroxyl and nitrile groups.
Uniqueness: 5-(tert-Butyl)-2-hydroxybenzonitrile is unique due to the specific positioning of the tert-butyl, hydroxyl, and nitrile groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-tert-butyl-2-hydroxybenzonitrile |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6,13H,1-3H3 |
InChI Key |
RGRPVGNAQOHYFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C#N |
Origin of Product |
United States |
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